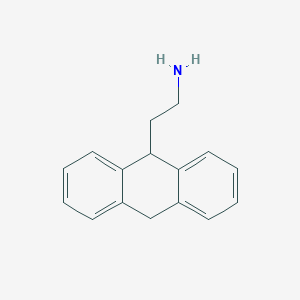

9-(2-Aminoethyl)-9,10-dihydroanthracene

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17N |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

2-(9,10-dihydroanthracen-9-yl)ethanamine |

InChI |

InChI=1S/C16H17N/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,16H,9-11,17H2 |

InChI Key |

OWPHKTVZEZNCMB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(C3=CC=CC=C31)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 9 2 Aminoethyl 9,10 Dihydroanthracene and Its Analogues

Established Synthetic Routes to 9-(2-Aminoethyl)-9,10-dihydroanthracene

The construction of the this compound scaffold is typically achieved through established synthetic pathways that begin with readily available anthracene (B1667546) derivatives. These methods often involve several transformations to introduce the desired aminoethyl side chain and subsequently reduce the central aromatic ring.

Multi-Step Approaches from Anthracene Precursors

Comprehensive synthetic strategies often commence with functionalized anthracenes, which serve as versatile building blocks. These multi-step approaches allow for the systematic construction of the target molecule.

One common strategy involves the use of 9-anthraldehyde (B167246) as a starting material. For instance, a Henry-Knoevenagel condensation of 9-anthraldehyde with a nitroalkane can yield (E)-9-(2-nitrovinyl)anthracene derivatives. nih.gov Subsequent reduction of the nitro group and the vinyl moiety can lead to the desired aminoethyl chain.

A versatile synthetic route for preparing various 9-substituted-9,10-dihydroanthracenes has been described, which can be adapted for the synthesis of the aminoethyl analogue. This involves the closing of the central ring of the dihydroanthracene system as a key step. researchgate.net For example, 9-(hydroxymethyl)-1,8,10,10-tetramethyl-9,10-dihydroanthracene has been synthesized and its conformation studied, highlighting the potential for functional group manipulation at the 9-position. researchgate.net

| Starting Material | Key Intermediate | Final Product Type | Reference |

| 9-Anthraldehyde | (E)-9-(2-nitrovinyl)anthracene | 9-(2-Aminoethyl)anthracene derivative | nih.gov |

| Anthranol derivatives | 10,10-dibenzyl-9-anthranol | Homotriptycenes | researchgate.net |

An alternative pathway begins with 2-(anthracen-9-yl)acetonitrile. bldpharm.com This nitrile can be hydrolyzed to form the corresponding carboxylic acid. chemistrysteps.comlibretexts.org The hydrolysis can be performed under acidic or basic conditions, with acidic hydrolysis directly yielding the carboxylic acid, while alkaline hydrolysis initially produces a carboxylate salt that requires subsequent acidification. libretexts.orgstackexchange.com The resulting carboxylic acid can then be converted to an amide through various amidation techniques. libretexts.org Finally, reduction of the amide group furnishes the target amine.

The hydrolysis of nitriles to amides can be a sensitive, pH-dependent reaction. While complete hydrolysis leads to a carboxylic acid, controlled hydrolysis can selectively yield the amide intermediate. stackexchange.com

| Reactant | Reagent/Condition | Product | Reference |

| 2-(Anthracen-9-yl)acetonitrile | Dilute HCl, heat | 2-(Anthracen-9-yl)acetic acid | libretexts.org |

| 2-(Anthracen-9-yl)acetonitrile | NaOH solution, heat, then HCl | 2-(Anthracen-9-yl)acetic acid | libretexts.org |

| 2-(Anthracen-9-yl)acetic acid | Amidation reagents | 2-(Anthracen-9-yl)acetamide | libretexts.org |

| 2-(Anthracen-9-yl)acetamide | Reducing agent (e.g., LiAlH₄) | 9-(2-Aminoethyl)anthracene | youtube.com |

Reductive Conversion Strategies to Aminated Dihydroanthracenes

The final step in many synthetic sequences is the reduction of the anthracene core to the 9,10-dihydroanthracene (B76342) structure. Anthracene is susceptible to hydrogenation at the 9- and 10-positions. wikipedia.org This reduction can be accomplished using various methods, including dissolving metal reductions like the Bouveault–Blanc reduction (sodium in ethanol) or with magnesium. wikipedia.org

Reductive amination represents a direct approach to forming amines. youtube.com This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. youtube.com In the context of dihydroanthracene synthesis, a suitable ketone precursor could be reduced in the presence of an ammonia (B1221849) source to yield the primary amine. For instance, 10,10-bispyridinylmethyl-9(10H)-anthrones have been reduced with sodium borohydride (B1222165) to the corresponding 9-ols, which can then undergo further reactions. researchgate.net Another approach involves the lithium aluminium hydride (LAH) reduction of (9-anthrylmethyl)trimethylammonium chloride, which can lead to 9-methylene-9,10-dihydroanthracene. rsc.org This intermediate could potentially be further functionalized to the desired aminoethyl derivative.

Green Chemistry Principles in Dihydroanthracene Synthesis

In recent years, there has been a growing emphasis on developing synthetic methods that are more environmentally friendly. This includes the use of catalyst-free and solvent-free reaction conditions.

Catalyst-Free and Solvent-Free Reaction Protocols

Catalyst-free and solvent-free approaches offer significant advantages in terms of reducing waste and avoiding the use of toxic substances. researchgate.netrsc.org Mechanochemical methods, such as grinding, have been successfully employed for the synthesis of 9,10-dihydroanthracene-9,10-α,β-succinimide derivatives in quantitative yields without the need for a solvent. researchgate.net This was achieved by grinding 9,10-dihydroanthracene-9,10-α,β-succinic anhydride (B1165640) with various amines. researchgate.net

High hydrostatic pressure (HHP) has also emerged as a green technique for synthesizing substituted diaryl-hydrazones without the need for solvents or acid catalysts, achieving nearly quantitative yields. nih.gov While not directly applied to this compound, these green methodologies demonstrate the potential for developing more sustainable synthetic routes for this class of compounds.

| Green Chemistry Approach | Key Feature | Example Application | Reference |

| Mechanochemistry (Grinding) | Solvent-free, catalyst-free | Synthesis of succinimide (B58015) derivatives of dihydroanthracene | researchgate.net |

| High Hydrostatic Pressure (HHP) | Solvent-free, catalyst-free | Synthesis of substituted diaryl-hydrazones | nih.gov |

Derivatization and Structural Modification Strategies for this compound and Related Scaffolds

The ability to modify the 9,10-dihydroanthracene core and its side chains is crucial for fine-tuning the properties of the resulting molecules. Various synthetic strategies have been developed to achieve this, including functionalization of the amino group, formation of cyclic structures, and substitution on the aromatic rings.

N-Alkylation and Amine Functionalization

The primary amine group in this compound (AMDA) serves as a key site for structural modifications. Standard N-alkylation reactions can be employed to introduce various alkyl or substituted alkyl groups, thereby altering the steric and electronic properties of the molecule. This functionalization is a common strategy in medicinal chemistry to explore structure-activity relationships. For instance, the synthesis of N-substituted derivatives of 9-aminomethyl-9,10-dihydroanthracene (B3062311) has been explored to investigate their binding affinities at serotonin (B10506) receptors. wikipedia.org

Synthesis of Cyclic Imide Derivatives from 9,10-Dihydroanthracene-9,10-α,β-succinic Anhydride

A significant derivatization strategy involves the reaction of amines with 9,10-dihydroanthracene-9,10-α,β-succinic anhydride. This anhydride is readily synthesized via a Diels-Alder reaction between anthracene and maleic anhydride. truman.edutruman.edublogspot.comchegg.comwebsite-files.commnstate.eduwikipedia.orgchegg.comchegg.com The reaction can be carried out under conventional heating in a solvent like xylene or, more efficiently, under solvent-free "neat" conditions at high temperatures (210-260 °C), which significantly reduces reaction time and waste. truman.edutruman.edu

The resulting anhydride can then be condensed with various primary amines, including aliphatic and aromatic amines, to form cyclic imide derivatives. tandfonline.com A particularly efficient and environmentally friendly method for this transformation is the simple grinding of the anhydride with the desired amine at room temperature, which often proceeds to completion in minutes and in quantitative yield. tandfonline.comresearchgate.net This solvent- and catalyst-free approach offers a green alternative to traditional methods that require high temperatures and prolonged reaction times. tandfonline.com For example, the reaction of 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride with cyclopropanamine via grinding yields the corresponding N-cyclopropyl succinimide derivative in high yield. tandfonline.com

| Amine Reactant | Reaction Time (minutes) | Yield (%) |

|---|---|---|

| Cyclopropanamine | 2 | 92 |

Introduction of Substituents on the Dihydroanthracene Core (e.g., Methoxy-substitution)

Introducing substituents directly onto the aromatic rings of the 9,10-dihydroanthracene core provides another avenue for structural diversity. Methoxy-substituted derivatives of 9-aminomethyl-9,10-dihydroanthracene (AMDA) have been synthesized to study their effects on receptor binding affinity. nih.gov The synthesis of these compounds often starts from correspondingly substituted anthraquinones. nih.govcdnsciencepub.comresearchgate.net For example, 2-substituted anthraquinones can be reduced to the corresponding 9,10-dihydroanthracenes, although this can sometimes be challenging and result in low yields depending on the substituent and the reducing agent used. cdnsciencepub.com A mixture of hydriodic acid and red phosphorus has been shown to be an effective reagent for the reduction of various substituted anthraquinones to their 9,10-dihydroanthracene derivatives. cdnsciencepub.comresearchgate.net

The position of the methoxy (B1213986) group on the dihydroanthracene core has been shown to significantly influence the binding affinity of AMDA derivatives at the human 5-HT2A receptor. A study on racemic mixtures of 1-, 2-, 3-, and 4-methoxy-substituted AMDA revealed the following trend in affinity: 3-MeO > 4-MeO > 1-MeO ≈ 2-MeO. nih.gov

Cycloaddition Reactions for Novel Dihydroanthracene Architectures (e.g., Diels-Alder)

The 9,10-dihydroanthracene scaffold itself can be a product of a cycloaddition reaction. The Diels-Alder reaction between anthracene (the diene) and a suitable dienophile, such as maleic anhydride, is a classic and widely used method to construct the 9,10-dihydroanthracene-9,10-α,β-succinic anhydride adduct. truman.edutruman.edublogspot.comchegg.comwebsite-files.commnstate.eduwikipedia.orgchegg.comchegg.com This [4+2] cycloaddition is a concerted reaction that forms a six-membered ring. The reaction is favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. website-files.com

Furthermore, 9,10-dihydroanthracene can participate in a domino reaction sequence involving dehydrogenation to anthracene followed by a Diels-Alder cycloaddition. benthamdirect.comresearchgate.neteurekaselect.com This process can be accelerated by activated carbon, which promotes the in situ formation of anthracene. benthamdirect.comresearchgate.neteurekaselect.com The newly formed anthracene then acts as a diene and reacts with a dienophile, such as an N-substituted maleimide (B117702), to yield the corresponding cycloadduct. benthamdirect.comresearchgate.net In this reaction, the maleimide can also act as an oxidant, being reduced to the corresponding succinimide. benthamdirect.comresearchgate.net

Reaction Mechanisms and Reactivity Studies of the 9,10-Dihydroanthracene System

The chemical reactivity of the 9,10-dihydroanthracene system is largely dictated by the non-aromatic central ring and the relatively weak C-H bonds at the 9- and 10-positions.

Aromatization Pathways of 9,10-Dihydroanthracene (e.g., Oxidation to Anthracene)

A key chemical transformation of 9,10-dihydroanthracene is its aromatization to anthracene. This oxidation process re-establishes the fully aromatic system of the anthracene core. The bond dissociation energies of the C-H bonds at the 9- and 10-positions are estimated to be around 78 kcal/mol, making them significantly weaker than typical C-H bonds and thus susceptible to abstraction. wikipedia.org

Several methods have been developed for the oxidative aromatization of 9,10-dihydroanthracene. One approach involves heating with sulfur. stackexchange.com Another effective method utilizes molecular oxygen as the oxidant in the presence of a catalyst. sigmaaldrich.comthieme-connect.com For instance, ruthenium porphyrin complexes can catalyze the aerobic oxidation of various 9,10-dihydroanthracene derivatives to their corresponding anthracenes in high yields. thieme-connect.com The addition of sulfuric acid can accelerate this reaction, allowing it to proceed at room temperature under atmospheric pressure of oxygen. thieme-connect.com

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 9,10-Dihydroanthracene | Ru(tmp)(O)₂, O₂, Benzene, 50°C, 5h | Anthracene | 98 |

| 9,10-Dihydroanthracene | Ru(tmp)(O)₂, O₂, Benzene, H₂SO₄, rt, 5h | Anthracene | 99 |

| 2-Methyl-9,10-dihydroanthracene | Ru(tmp)(O)₂, O₂, Benzene, H₂SO₄, rt, 5h | 2-Methylanthracene | 97 |

| 9-Methyl-9,10-dihydroanthracene | Ru(tmp)(O)₂, O₂, Benzene, H₂SO₄, 50°C, 5h | 9-Methylanthracene | 95 |

Additionally, a metal-free system using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and sodium nitrite (B80452) (NaNO₂) with dioxygen can achieve the oxidative dehydrogenation of 9,10-dihydroanthracene to anthracene with high conversion and selectivity. researchgate.net Visible light can also trigger the quantitative oxidation of 9,10-dihydroanthracene to anthraquinone (B42736) using molecular oxygen under mild, catalyst-free conditions. researchgate.net The reaction proceeds through the formation of anthracene as an intermediate. The high electron density at the 9 and 10 positions of anthracene makes it susceptible to oxidation to form anthraquinone. quora.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 9-(2-Aminoethyl)-9,10-dihydroanthracene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be required for a complete assignment of its structure and conformation.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

While no specific experimental data for this compound has been published, the expected chemical shifts can be predicted based on the analysis of similar dihydroanthracene derivatives. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic proton at the 9-position, the methylene (B1212753) protons of the dihydroanthracene ring, and the protons of the 2-aminoethyl side chain. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 125 - 128 |

| Aromatic Quaternary C | Not Applicable | 138 - 142 |

| C9-H | ~4.0 | ~45 |

| C10-H₂ | ~3.8 | ~35 |

| Side Chain CH₂ (adjacent to C9) | ~2.0 - 2.5 | ~35 - 40 |

| Side Chain CH₂ (adjacent to NH₂) | ~2.7 - 3.2 | ~40 - 45 |

| NH₂ | Variable (broad) | Not Applicable |

Note: These are predicted values based on known data for similar structures and are subject to variation based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., NOESY) for Conformational and Intermolecular Interaction Analysis

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be crucial for determining the three-dimensional structure and conformation of this compound. NOESY experiments reveal through-space correlations between protons that are in close proximity, providing insights into the spatial arrangement of the 2-aminoethyl side chain relative to the dihydroanthracene ring system. The absence of published NOESY data for this compound means that its preferred conformation remains unconfirmed.

NMR-Based Conformational Studies of the Dihydroanthracene Ring System

The 9,10-dihydroanthracene (B76342) ring system is known to adopt a boat-like conformation. The introduction of a substituent at the 9-position can influence the ring's puckering and the orientation of the substituent (axial vs. equatorial). Detailed NMR studies, including the analysis of coupling constants and NOE data, would be necessary to determine the precise conformational preferences of the dihydroanthracene moiety in this specific compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic rings. The lack of an experimental spectrum prevents a definitive analysis.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (primary amine) | 3300 - 3500 (two bands) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| N-H Bend (primary amine) | 1550 - 1650 |

Note: These are predicted values based on characteristic group frequencies.

Raman Spectroscopy for Vibrational Mode Analysis and Theoretical Comparison

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement FT-IR by providing detailed information about the carbon skeleton of the dihydroanthracene ring. A comparative analysis of experimental Raman spectra with theoretical calculations (e.g., using Density Functional Theory) would allow for a precise assignment of the vibrational modes. As with other spectroscopic data for this compound, no Raman spectra have been reported in the literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with a stream of high-energy electrons. This process knocks an electron off the molecule, forming a positively charged molecular ion (M+). chemguide.co.uk

The molecular ion of "this compound" would be expected to appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The molecular formula for this compound is C₁₆H₁₇N, giving it a molecular weight of approximately 223.31 g/mol .

The molecular ions are often energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For "this compound," several key fragmentation pathways can be predicted based on the functional groups present:

Alpha-Cleavage: This is a common fragmentation pathway for amines. libretexts.org It involves the cleavage of the C-C bond adjacent to the nitrogen atom. In this case, the bond between the ethyl group and the dihydroanthracene ring could break. The charge typically remains on the nitrogen-containing fragment. youtube.com

Loss of the Aminoethyl Group: A significant fragmentation would likely involve the cleavage of the bond connecting the aminoethyl side chain to the 9-position of the dihydroanthracene ring. This would result in a fragment corresponding to the 9,10-dihydroanthracene cation and a neutral aminoethyl radical.

Fragmentation of the Dihydroanthracene Ring: The 9,10-dihydroanthracene ring system itself can undergo fragmentation, although the aromatic rings provide considerable stability. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (approximate) | Fragmentation Pathway |

| [M]+ | [C₁₆H₁₇N]+ | 223 | Molecular Ion |

| [M - NH₂CH₂]+ | [C₁₄H₁₁]+ | 179 | Loss of the aminoethyl group |

| [M - CH₂NH₂]+ | [C₁₅H₁₅]+ | 193 | Alpha-cleavage |

Note: The m/z values are approximate and would be determined with high precision in an actual mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of "this compound" is expected to be dominated by the electronic transitions of the dihydroanthracene moiety. The parent compound, 9,10-dihydroanthracene, exhibits characteristic absorption bands. nist.govnist.gov The presence of the aminoethyl substituent at the 9-position may cause slight shifts in the absorption maxima (either to longer wavelengths, a bathochromic shift, or to shorter wavelengths, a hypsochromic shift) due to its electronic influence on the chromophore.

UV-Vis spectroscopy is particularly useful in mechanistic investigations, for example, in studying reactions that involve changes to the chromophoric system. For instance, if "this compound" were to undergo oxidation to the corresponding anthracene (B1667546) derivative, a significant change in the UV-Vis spectrum would be observed. The extended conjugation of the fully aromatic anthracene system results in absorption at longer wavelengths compared to the dihydroanthracene structure. researchgate.net This change allows for the real-time monitoring of such reactions.

Table 2: Representative UV-Vis Absorption Data for Related Anthracene Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 9,10-Dihydroanthracene | Not specified | Not specified | nist.govnist.gov |

| 9,10-Anthracenedione | Not specified | Not specified | nist.gov |

| 9-Vinylanthracene derivatives | Various | ~415-466 | nih.gov |

Note: Specific λmax values for this compound would need to be experimentally determined.

Comprehensive Spectroscopic Approaches for Compound Characterization

For a complete and unambiguous structural elucidation of "this compound," a comprehensive approach employing multiple spectroscopic techniques is essential. While mass spectrometry provides the molecular weight and fragmentation data, and UV-Vis spectroscopy reveals information about the electronic structure, other techniques are needed to fully characterize the molecule.

A combination of the following spectroscopic methods would provide a detailed picture of the compound's structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for determining the connectivity of atoms in the molecule. The chemical shifts, coupling constants, and integration of the signals would confirm the presence of the dihydroanthracene core, the ethyl bridge, and the amino group, as well as their relative positions.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrations of the functional groups present. Key absorptions would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic protons, and C=C stretching for the aromatic rings.

Combined Spectroscopic Analysis: The data from MS, UV-Vis, NMR, and IR spectroscopy are complementary. For instance, the molecular formula determined from high-resolution mass spectrometry can be confirmed by the integration of signals in the ¹H NMR spectrum and the number of signals in the ¹³C NMR spectrum. The functional groups identified by IR spectroscopy must be consistent with the fragments observed in the mass spectrum.

This multi-faceted spectroscopic approach ensures the accurate and reliable characterization of "this compound," providing a solid foundation for further studies of its chemical and physical properties.

Computational Chemistry and Molecular Modeling of 9 2 Aminoethyl 9,10 Dihydroanthracene Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in determining the electronic properties of molecules. These calculations offer a fundamental understanding of molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 9-(2-Aminoethyl)-9,10-dihydroanthracene, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum. These theoretical spectra can be compared with experimental data to validate the computational model.

Table 1: Predicted Vibrational Frequencies for a Representative Dihydroanthracene Derivative

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| 1 | ~3400 | N-H stretch (amino group) |

| 2 | ~3050 | C-H stretch (aromatic) |

| 3 | ~2950 | C-H stretch (aliphatic) |

| 4 | ~1600 | C=C stretch (aromatic) |

| 5 | ~1450 | CH₂ scissoring |

| 6 | ~1200 | C-N stretch |

| 7 | ~750 | C-H bend (out-of-plane) |

| Note: This table represents typical frequency ranges for the described vibrational modes in similar molecules and is for illustrative purposes. Actual values for this compound would require specific DFT calculations. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal its electronic stability and potential for participating in charge transfer interactions.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

| Note: These are example values to illustrate the concept. Precise values for this compound would be determined through specific quantum chemical calculations. |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of varying electrostatic potential. Red regions typically represent areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), prone to nucleophilic attack.

For this compound, an MEP map would highlight the electron-rich areas, such as the nitrogen atom of the amino group and the aromatic rings, and electron-deficient regions. This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets like receptors.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum chemical methods are highly accurate, they are computationally expensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a less computationally intensive approach to study the conformational flexibility and dynamic behavior of larger molecules over time.

MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for rapid exploration of different conformations. MD simulations build upon this by solving Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's movement over time.

For this compound, these simulations are crucial for understanding the flexibility of the aminoethyl side chain and the puckering of the dihydroanthracene ring system. This is particularly important for predicting how the molecule might adapt its shape to fit into a biological binding site. nih.govnih.gov Computational modeling studies on AMDA analogs have been used to explore their interactions with receptors, suggesting that different isomers interact differently within the binding site. nih.gov

Semi-Empirical Molecular Orbital Methods for Structural Modeling and Comparison

Semi-empirical molecular orbital methods bridge the gap between the high accuracy of ab initio quantum chemistry and the speed of molecular mechanics. They use a simplified form of the Schrödinger equation and incorporate experimental parameters to speed up calculations. While less accurate than DFT, they are significantly faster and can be used for preliminary structural modeling and to study larger systems. For this compound, semi-empirical methods could be used for initial conformational searches before refining the results with more rigorous DFT or MD calculations.

Homology Modeling and Receptor-Ligand Interaction Studies (e.g., H1, 5-HT2A Receptors)

In the absence of high-resolution crystal structures for many G-protein coupled receptors (GPCRs) like the histamine (B1213489) H1 and serotonin (B10506) 5-HT2A receptors, homology modeling serves as a critical technique. These models are often built using the crystal structure of a related protein, such as bovine rhodopsin, as a template. researchgate.net Such models have been instrumental in studying how AMDA and its analogs interact with these receptors.

Molecular modeling studies, including automated ligand docking and molecular dynamics simulations, have been conducted on AMDA derivatives to understand their interaction with the 5-HT2A receptor. rsc.orgchemrxiv.org These investigations suggest that AMDA derivatives, which act as 5-HT2A antagonists, likely bind in a manner analogous to other sterically demanding antagonists, such as DOB-like compounds (1-(2,5-dimethoxyphenyl)-2-aminopropanes). rsc.orgchemrxiv.org

Further research into AMDA analogs has been performed to probe the steric tolerance of the 5-HT2A and H1 receptor binding sites. mdpi.com These studies revealed that the 5-HT2A receptor's binding pocket can accommodate large, rigid, annulated additions to the core dihydroanthracene structure. mdpi.com For instance, a mixture of (7,12-dihydrotetraphene-12-yl)methanamine and (6,11-dihydrotetracene-11-yl)methanamine exhibited a high affinity for the 5-HT2A receptor. mdpi.com Interestingly, some analogs show significant selectivity. The compound (7,12-dihydrotetraphene-3-methoxy-12-yl)methanamine was found to have a 100-fold higher selectivity for the 5-HT2A receptor over the H1 receptor, highlighting structural differences in the binding pockets that can be exploited for designing more selective ligands. mdpi.com

Evaluation of these ligand-receptor complex models points to a potential source of binding selectivity. A specific valine/threonine amino acid exchange between the 5-HT2A and D2 receptors may explain the selectivity observed for AMDA and some of its derivatives. rsc.orgchemrxiv.org

| Compound | 5-HT2A Ki (nM) | H1 Ki (nM) |

|---|---|---|

| (7,12-dihydrotetraphene-12-yl)methanamine / (6,11-dihydrotetracene-11-yl)methanamine (75:25 mix) | 10 | - |

| (7,12-dihydrotetraphene-3-methoxy-12-yl)methanamine | 21 | 2500 |

| N-Phenylmethyl-AMDA | 223 | - |

| N-Phenylethyl-AMDA | 964 | - |

Theoretical Basis for Structure-Affinity Relationships (SAFIR)

The compound 9-aminomethyl-9,10-dihydroanthracene (B3062311) (AMDA) is considered a structurally novel 5-HT2A receptor antagonist. youtube.com Its molecular geometry is not consistent with established pharmacophore models for this class of antagonists, which suggests it may bind to the receptor in a unique fashion. youtube.com

The theoretical foundation for the structure-affinity relationships (SAFIR) of this compound class has been extensively investigated by synthesizing and evaluating various derivatives. A key finding is that the tricyclic dihydroanthracene ring system, which contains a phenylethylamine skeleton, is essential for activity. brehm-research.de The presence of the second aromatic ring is necessary for optimal receptor affinity. brehm-research.de The specific geometry of the parent AMDA structure, particularly the fold angle between the two aromatic rings, appears to be in the optimal range for high-affinity binding. brehm-research.de

Further computational studies on conformationally constrained derivatives of AMDA suggest that a specific three-dimensional arrangement of the molecule, described as a chain-extended trans, gauche form, is most likely responsible for its high affinity at the 5-HT2A receptor. brehm-research.de

Receptor mutagenesis studies provide additional support for the proposed binding models. In one study, a specific mutation in the 5-HT2A receptor, F340(6.52)L, did not negatively impact the binding affinity of AMDA. rsc.orgchemrxiv.org This result is consistent with the proposed binding orientation where this particular amino acid residue is not a critical point of contact for the AMDA ligand. rsc.orgchemrxiv.org The affinity of derivatives is also influenced by substitutions on the aromatic rings; for example, modifications at the 3-position of the dihydroanthracene scaffold have been shown to affect 5-HT2A receptor affinity. rsc.orgchemrxiv.org

Prediction of Spectroscopic Parameters from Computational Models

While specific computational studies predicting the full spectroscopic profile of this compound are not detailed in the surveyed literature, the prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra using computational methods is a well-established practice in chemistry. youtube.comarxiv.org Density Functional Theory (DFT) is a powerful quantum mechanical method frequently used for this purpose. rsc.org

The general approach involves several steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. DFT calculations at specific levels of theory (e.g., B3LYP) and with defined basis sets (e.g., 6-311G**) are used for this process. rsc.org

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations can predict the molecule's infrared (IR) spectrum, including the frequencies and intensities of vibrational modes. researchgate.net The results are often compared to experimental spectra to confirm structural assignments.

NMR Chemical Shift Calculations: NMR spectra can be predicted by calculating the magnetic shielding tensors for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating 1H and 13C NMR chemical shifts. mdpi.com The accuracy of these predictions can be high, with root-mean-square deviation (RMSD) values for proton shifts sometimes as low as 0.1 ppm when compared to experimental data. youtube.com

These computational techniques are invaluable for structure elucidation and for understanding the electronic environment of atoms within a molecule. nih.gov For complex molecules like dihydroanthracene derivatives, DFT calculations can help assign complex experimental spectra and validate proposed structures. youtube.com The integration of DFT with machine learning algorithms is also an emerging area that promises to make the prediction of vibrational spectra more robust and efficient. nih.gov

Molecular Interactions and Recognition Phenomena of 9 2 Aminoethyl 9,10 Dihydroanthracene Derivatives

Interactions with Biological Macromolecules (Focus on Binding Mechanisms)

Derivatives of 9-(2-Aminoethyl)-9,10-dihydroanthracene are known to interact with various biological targets, including nucleic acids and membrane receptors. The nature and affinity of these interactions are dictated by the specific substitutions on the anthracene (B1667546) core and the length and methylation of the aminoalkyl chain.

While research on the specific DNA binding of this compound is not extensively detailed in the provided results, the broader class of anthracene derivatives is well-known for its DNA-interacting properties. Anthracene-based compounds can bind to DNA through several modes, most notably intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This interaction is stabilized by π-π stacking forces between the anthracene core and the DNA bases.

Furthermore, the side chains of these derivatives play a crucial role in the stability and specificity of DNA binding. For instance, a polyamine side chain, such as in anthracene-9-carbonyl-N1-spermine, can interact with the DNA phosphate (B84403) backbone or nestle within the grooves of the DNA helix. nih.gov The binding can be complex, with some derivatives showing multiple binding modes, including both major and minor groove binding, and intercalation. nih.gov The specific binding mode can be influenced by the substitution pattern on the anthracene ring system. nih.gov For example, studies on anthracene-9,10-dione derivatives have shown that the position of substituents dictates the intercalative binding mode. nih.gov

A significant area of research for 9-(aminoalkyl)-9,10-dihydroanthracene derivatives has been their interaction with G-protein coupled receptors (GPCRs), particularly the serotonin (B10506) 5-HT2A and histamine (B1213489) H1 receptors. nih.govnih.gov These receptors are implicated in a variety of neuropsychiatric conditions. The parent compound, 9-aminomethyl-9,10-dihydroanthracene (B3062311) (AMDA), and its analogs exhibit notable affinity for both these receptors. nih.gov

Structure-affinity relationship (SAR) studies have been conducted to understand how modifications to the molecule affect its binding affinity and selectivity. nih.gov Key findings from these studies include:

Tricyclic System: The constrained tricyclic ring system of the 9,10-dihydroanthracene (B76342) core is crucial for high affinity at both 5-HT2A and H1 receptors. Opening the ring to form the analogous diphenylalkylamine (DPA) congeners leads to a significant decrease in binding affinity. nih.gov

Alkyl Chain Length: The length of the aminoalkyl chain connecting the basic nitrogen to the anthracene core influences receptor affinity.

N-Methylation: The degree of methylation on the terminal amine also modulates the binding affinity for these receptors. nih.gov

The binding affinities (Ki) of several 9-(aminoalkyl)-9,10-dihydroanthracene derivatives for the 5-HT2A and H1 receptors have been determined, highlighting a range of affinities and selectivities. For example, AMDA itself is a high-affinity 5-HT2A antagonist. nih.gov

Interactive Table: Binding Affinities (Ki, nM) of 9-(Aminoalkyl)-9,10-dihydroanthracene Derivatives

| Compound | Linker Length (n) | N-Substitution | 5-HT2A Ki (nM) | H1 Ki (nM) |

| AMDA (1a) | 1 | -NH2 | Data not available | Data not available |

| 2a | 2 | -NH2 | Data not available | Data not available |

| 3a | 3 | -NH2 | Data not available | Data not available |

Hydrogen bonds are critical non-covalent interactions that play a pivotal role in the binding of ligands to protein receptors, contributing to both affinity and specificity. sciepub.com In the context of 9-(aminoalkyl)-9,10-dihydroanthracene derivatives binding to the 5-HT2A receptor, molecular modeling and mutagenesis studies have provided insights into these interactions. nih.govresearchgate.net

Though these derivatives lack the typical hydrogen-bonding heteroatoms often seen in high-affinity ligands, the basic nitrogen atom of the aminoalkyl side chain is a key hydrogen bond donor. documentsdelivered.com This protonated amine is proposed to form a crucial hydrogen bond with a conserved aspartate residue (Asp155 in transmembrane helix 3) within the binding pocket of the 5-HT2A receptor. researchgate.net

Host-Guest Chemistry

The hydrophobic cavity of macrocyclic hosts, such as cyclodextrins, provides an ideal environment for encapsulating nonpolar guest molecules like the anthracene core of this compound derivatives. This encapsulation can alter the physicochemical properties of the guest molecule.

Derivatives of 9,10-dihydroanthracene have been shown to form inclusion complexes with β-cyclodextrin. researchgate.net β-Cyclodextrin is a torus-shaped oligosaccharide with a hydrophilic exterior and a hydrophobic interior. The anthracene moiety of the guest molecule can be encapsulated within this hydrophobic cavity, driven by the hydrophobic effect and van der Waals interactions.

Studies involving a related compound, 9-(1-adamantylaminomethyl)-9,10-dihydroanthracene, confirmed the formation of a host-guest complex with β-cyclodextrin. researchgate.net The adamantyl group, known for its strong binding to cyclodextrin (B1172386), and potentially the anthracene part of the molecule, are encapsulated within the host's cavity. The formation of such complexes is a common strategy to improve the solubility and stability of hydrophobic drug molecules. nih.govnih.gov

The formation of host-guest complexes between anthracene derivatives and β-cyclodextrin can be characterized by various analytical techniques to understand their structure and thermodynamics.

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of both the host and guest protons upon complexation provide evidence of inclusion. Intermolecular Nuclear Overhauser Effect (NOE) experiments can definitively prove that the guest molecule is located inside the host cavity. researchgate.net

X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared (FTIR) Spectroscopy: These solid-state techniques are used to characterize the complex in its solid form. For example, the disappearance of the melting point of the guest molecule in the DSC thermogram of the complex is a strong indicator of inclusion complex formation. nih.govnih.govnih.gov

Thermodynamic Characterization: The stability of the host-guest complex is quantified by the binding or stability constant (Ks). A higher Ks value indicates a more stable complex. nih.gov Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of complex formation can be determined from temperature-dependent studies. These parameters provide insight into the driving forces of complexation. For many cyclodextrin inclusion complexes, the process is enthalpically driven, with favorable van der Waals interactions and the release of high-energy water molecules from the cyclodextrin cavity. researchgate.net

Advanced Applications in Materials Science and Analytical Chemistry

Development of Supramolecular Assemblies

There is no specific information available in the searched literature regarding the use of 9-(2-Aminoethyl)-9,10-dihydroanthracene in the development of supramolecular assemblies. The formation of such assemblies typically relies on non-covalent interactions, and the aminoethyl group could theoretically participate in hydrogen bonding, but specific research on this compound is absent.

Application in Chemical Sensing Technologies

While anthracene-based compounds are utilized as fluorescent probes in chemical sensors, no studies were found that specifically employ this compound for this purpose. Research has been conducted on polyamine receptors containing anthracene (B1667546) units for detecting substances like non-steroidal anti-inflammatory drugs (NSAIDs). unifi.it These complex systems leverage the fluorescent properties of the anthracene core, but they are structurally distinct from the specific compound .

Potential in Organic Electronics and Semiconductors

The development of novel organic semiconductors often involves the synthesis and characterization of anthracene derivatives. researchgate.netrsc.org Functionalization of the anthracene backbone can influence charge transport and photophysical properties, which are critical for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). elsevierpure.comrsc.orgepa.gov However, there are no available research findings that assess the potential of this compound in organic electronics or as a semiconductor.

Utilization as Fluorescent Probes for Material Analysis

The inherent fluorescence of the anthracene moiety makes many of its derivatives suitable for use as fluorescent probes. These probes can be used to study various materials and biological systems. Despite this general potential, the literature search did not yield any instances of this compound being specifically developed or utilized as a fluorescent probe for material analysis.

Development as Analytical Reagents and Indicators

An analytical reagent is a substance used to detect, measure, or react with other substances. While the amino group in this compound could potentially serve as a reactive site or a pH-sensitive center, there is no documented research on its development or use as an analytical reagent or indicator.

Q & A

Basic: What synthetic methodologies are available for preparing 9-(2-aminoethyl)-9,10-dihydroanthracene derivatives?

The synthesis of 9-aminoethyl-dihydroanthracene derivatives typically involves one-pot strategies using anthracene precursors. For example, Wang et al. developed a method to synthesize 9-aminoanthracene derivatives via nucleophilic substitution with aryl halides in the presence of a palladium catalyst, yielding 10-aryl-9-aminoanthracenes with moderate to high yields (65–85%) . Key steps include:

- Reaction optimization : Temperature control (80–100°C) and solvent selection (DMF or THF) to avoid side reactions.

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients.

This method avoids multi-step protection/deprotection sequences, making it scalable for gram-scale synthesis.

Advanced: How can structural modifications of the aminoethyl group influence 5-HT2A receptor binding affinity?

Studies on analogous 9-(aminomethyl)-9,10-dihydroanthracene (AMDA) derivatives reveal that substituent bulk and electronic properties critically modulate 5-HT2A receptor antagonism. Westkaemper et al. demonstrated that:

- N-Alkylation (e.g., methyl vs. benzyl groups) alters binding affinity by 10–100-fold, with bulkier groups reducing steric clashes in the receptor’s hydrophobic pocket .

- Mutagenesis experiments (e.g., T242A mutation in the 5-HT2A receptor) show disrupted hydrogen bonding with the aminoethyl group, reducing ligand affinity by 50% .

Methodological insights include using radioligand displacement assays (³H-ketanserin) and molecular docking (with GPCR homology models) to validate binding modes .

Advanced: What analytical challenges arise in separating 9,10-dihydroanthracene derivatives from planar aromatic byproducts?

Separation of non-planar 9,10-dihydroanthracene derivatives (e.g., from anthracene or phenanthrene) is complicated by:

- Identical Rf values in TLC with common solvents (hexane/ethyl acetate), necessitating alternative methods like Pd₆ interlocked cage chromatography for selective hydrocarbon separation .

- Oxidative aromatization via activated carbon and O₂ (100–120°C, xylene solvent) converts dihydroanthracenes to anthracenes, enabling post-purification isolation .

Advanced researchers should combine HPLC with chiral columns (for enantiomers) and mass-triggered fraction collection to address co-elution issues.

Basic: How can the conformational flexibility of this compound impact its reactivity?

The boat-like conformation of the dihydroanthracene core (from Rabideau’s analysis) imposes steric constraints on the aminoethyl side chain . Key findings:

- Rotational barriers : The aminoethyl group adopts equatorial positions to minimize strain, limiting nucleophilic attack at the benzylic position.

- Experimental validation : Variable-temperature NMR (VT-NMR) in CDCl₃ reveals restricted rotation (ΔG‡ ≈ 12 kcal/mol) at 25°C .

Advanced: What strategies optimize oxidative stability during storage of 9,10-dihydroanthracene derivatives?

Dihydroanthracenes are prone to autoxidation under ambient conditions. Mitigation methods include:

- Inert atmosphere storage : Argon or nitrogen blankets reduce O₂ exposure.

- Antioxidant additives : 0.1% BHT (butylated hydroxytoluene) in THF solutions slows degradation .

- Low-temperature crystallization : Recrystallization from ethanol at −20°C yields stable single crystals (validated by XRD) .

Advanced: How do halogenation protocols affect the electronic properties of 9,10-dihydroanthracene derivatives?

Halogenation (e.g., bromination) at specific positions (2, 3, 6, 7) alters π-electron density and reactivity:

- Electrophilic substitution : Br₂ in acetic acid (60°C) selectively brominates electron-rich positions, confirmed by DFT calculations .

- Suzuki coupling : Brominated derivatives serve as intermediates for cross-coupling with arylboronic acids (Pd(PPh₃)₄ catalyst, 90°C) .

- Electronic effects : Bromine substituents lower HOMO/LUMO gaps by 0.5–1.0 eV (UV-Vis spectroscopy) .

Advanced: How to resolve contradictions in reported binding affinities of aminoethyl-dihydroanthracenes at serotonin receptors?

Discrepancies in IC₅₀ values (e.g., 5-HT2A vs. 5-HT2C selectivity) often stem from:

- Assay conditions : Differences in membrane preparation (e.g., CHO vs. HEK293 cells) and radioligand purity .

- Ligand tautomerism : Protonation states of the aminoethyl group (pH 7.4 vs. 6.5 buffers) alter receptor docking .

Resolution requires standardized protocols (e.g., uniform cell lines, buffer systems) and free-energy perturbation (FEP) simulations to model tautomer equilibria.

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Benzylic protons (δ 3.8–4.2 ppm) and aminoethyl NH₂ (δ 1.5–2.0 ppm) confirm substitution patterns .

- HRMS : ESI+ mode with m/z accuracy <2 ppm validates molecular formulas .

- XRD : Single-crystal analysis resolves boat/chair conformations (e.g., C-C bond lengths ≈1.54 Å) .

Advanced: What computational tools predict the bioactivity of novel this compound analogs?

- Molecular dynamics (MD) : Simulates ligand-receptor interactions over 100-ns trajectories (AMBER force field) .

- QSAR models : Hammett σ constants for substituents correlate with logP and IC₅₀ values (R² >0.85) .

- Docking software (AutoDock Vina) : Identifies key residues (e.g., Ser159, Asp155) for hydrogen bonding .

Advanced: How does the dihydroanthracene scaffold influence photophysical properties in material science applications?

The non-planar structure of 9,10-dihydroanthracene reduces π-π stacking, enhancing fluorescence quantum yields (ΦF ≈ 0.45 vs. 0.15 for anthracene) . Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.